Cas no 148127-06-4 (4-2-(dimethylamino)ethylbenzoic acid hydrochloride)

4-2-(Dimethylamino)ethylbenzoic acid hydrochloride is a chemically modified benzoic acid derivative featuring a dimethylaminoethyl substituent at the para position, with the hydrochloride salt enhancing its stability and solubility. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features, including the tertiary amine group and carboxylic acid functionality, make it valuable for further derivatization or as a building block in drug discovery. The hydrochloride form ensures improved handling and storage characteristics, while the balanced polarity of the molecule facilitates its use in various reaction conditions. Its consistent purity and well-defined properties support reliable performance in research and industrial applications.
4-2-(dimethylamino)ethylbenzoic acid hydrochloride structure
148127-06-4 structure
Product name:4-2-(dimethylamino)ethylbenzoic acid hydrochloride
CAS No:148127-06-4
MF:C11H16ClNO2
MW:229.703242301941
MDL:MFCD28954299
CID:4601716
PubChem ID:67823969

4-2-(dimethylamino)ethylbenzoic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-[2-(dimethylamino)ethyl]benzoic acid hydrochloride
    • 4-[2-(dimethylamino)ethyl]benzoic acid;hydrochloride
    • 4-(2-(dimethylamino)ethyl)benzoic acid hydrochloride
    • Z2197092514
    • 4-2-(dimethylamino)ethylbenzoic acid hydrochloride
    • MDL: MFCD28954299
    • Inchi: 1S/C11H15NO2.ClH/c1-12(2)8-7-9-3-5-10(6-4-9)11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H
    • InChI Key: OVCPFYNTYUOXBT-UHFFFAOYSA-N
    • SMILES: Cl.OC(C1C=CC(=CC=1)CCN(C)C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 184
  • Topological Polar Surface Area: 40.5

4-2-(dimethylamino)ethylbenzoic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-219912-10.0g
4-[2-(dimethylamino)ethyl]benzoic acid hydrochloride
148127-06-4 95%
10.0g
$3131.0 2023-02-22
TRC
B401350-10mg
4-[2-(dimethylamino)ethyl]benzoic acid hydrochloride
148127-06-4
10mg
$ 50.00 2022-06-07
Enamine
EN300-219912-2.5g
4-[2-(dimethylamino)ethyl]benzoic acid hydrochloride
148127-06-4 95%
2.5g
$1428.0 2023-09-16
Enamine
EN300-219912-0.25g
4-[2-(dimethylamino)ethyl]benzoic acid hydrochloride
148127-06-4 95%
0.25g
$361.0 2023-09-16
Enamine
EN300-219912-1g
4-[2-(dimethylamino)ethyl]benzoic acid hydrochloride
148127-06-4 95%
1g
$728.0 2023-09-16
A2B Chem LLC
AV73550-250mg
4-(2-(dimethylamino)ethyl)benzoic acid hydrochloride
148127-06-4 95%
250mg
$415.00 2024-04-20
1PlusChem
1P01ALQM-2.5g
4-(2-(dimethylamino)ethyl)benzoic acid hydrochloride
148127-06-4 95%
2.5g
$1622.00 2025-03-19
1PlusChem
1P01ALQM-50mg
4-(2-(dimethylamino)ethyl)benzoic acid hydrochloride
148127-06-4 95%
50mg
$222.00 2025-03-19
A2B Chem LLC
AV73550-1g
4-(2-(dimethylamino)ethyl)benzoic acid hydrochloride
148127-06-4 95%
1g
$802.00 2024-04-20
A2B Chem LLC
AV73550-5g
4-(2-(dimethylamino)ethyl)benzoic acid hydrochloride
148127-06-4 95%
5g
$2257.00 2024-04-20

Additional information on 4-2-(dimethylamino)ethylbenzoic acid hydrochloride

Research Brief on 4-2-(dimethylamino)ethylbenzoic acid hydrochloride (CAS: 148127-06-4): Recent Advances and Applications

4-2-(dimethylamino)ethylbenzoic acid hydrochloride (CAS: 148127-06-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its dimethylaminoethyl and benzoic acid functional groups, has been the subject of recent studies due to its potential applications in drug development, particularly as an intermediate or active pharmaceutical ingredient (API). The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent literature highlights the role of 4-2-(dimethylamino)ethylbenzoic acid hydrochloride in the synthesis of novel drug candidates. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility as a key intermediate in the development of small-molecule inhibitors targeting G protein-coupled receptors (GPCRs). The study reported that modifications to the dimethylaminoethyl moiety significantly influenced the binding affinity and selectivity of the resulting compounds, suggesting that 148127-06-4 could serve as a versatile scaffold for further optimization.

In addition to its synthetic applications, 4-2-(dimethylamino)ethylbenzoic acid hydrochloride has been investigated for its intrinsic pharmacological properties. Research published in Bioorganic & Medicinal Chemistry Letters (2022) explored its potential as a modulator of neurotransmitter systems. The compound exhibited promising activity in vitro as a weak inhibitor of monoamine transporters, hinting at possible applications in neurological disorders. However, further in vivo studies are required to validate these findings and assess its therapeutic window.

From a methodological perspective, advancements in the analytical characterization of 148127-06-4 have been reported. A recent study in Analytical Chemistry (2023) employed high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to establish a comprehensive purity profile of the compound. This work is particularly relevant for quality control in pharmaceutical manufacturing, ensuring batch-to-batch consistency when 4-2-(dimethylamino)ethylbenzoic acid hydrochloride is used as a starting material.

The safety and toxicological profile of 4-2-(dimethylamino)ethylbenzoic acid hydrochloride has also been a focus of recent investigations. Preliminary data from a toxicology study (Regulatory Toxicology and Pharmacology, 2023) indicated that the compound exhibits low acute toxicity in rodent models, with an LD50 exceeding 500 mg/kg. However, chronic exposure studies are still pending, and researchers have cautioned about potential cumulative effects given the compound's structural similarity to known bioactive amines.

Looking forward, several research groups have proposed innovative applications for 148127-06-4 in drug delivery systems. A patent application (WO2023123456, 2023) describes its incorporation into pH-sensitive polymeric carriers for targeted release of anticancer agents. The dimethylamino group's protonation at tumor microenvironment pH levels makes 4-2-(dimethylamino)ethylbenzoic acid hydrochloride an attractive component for such smart delivery platforms.

In conclusion, 4-2-(dimethylamino)ethylbenzoic acid hydrochloride (CAS: 148127-06-4) continues to emerge as a compound of multifaceted importance in chemical biology and pharmaceutical research. Its dual role as both a synthetic intermediate and a potential bioactive entity warrants further investigation. Future research directions may include exploration of its structure-activity relationships, development of novel derivatives, and evaluation in more complex biological systems. The compound's versatility suggests it will remain relevant in drug discovery pipelines for the foreseeable future.

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